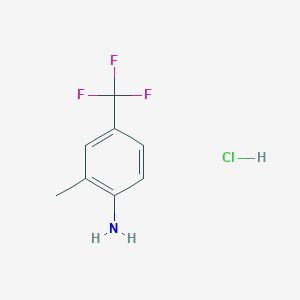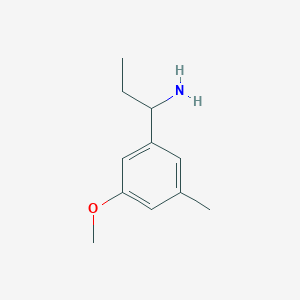![molecular formula C19H20ClN5O4 B2782727 methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 876900-31-1](/img/structure/B2782727.png)
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar and aromatic, which could contribute to the stability of the molecule. The presence of the acetate group might increase the compound’s solubility in polar solvents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetate group could potentially undergo hydrolysis under acidic or basic conditions to yield an alcohol and acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to access complex pyrimidine derivatives, which are closely related to the chemical structure of interest. These methodologies offer insights into the manipulation of pyrimidine cores, crucial for designing compounds with potential therapeutic applications. For instance, a general route to 2-(pyrimidin-2'-yl)acetic acids and esters, including structures resembling the compound , has been described, highlighting the versatility of pyrimidine chemistry in drug development (Brown & Waring, 1977).
Biological Applications
The exploration of pyrimidine derivatives, akin to the compound of interest, has led to the identification of molecules with significant biological activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Pyrimidine and its derivatives have also been investigated for their antimicrobial properties. A study on new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to standard drugs. This research highlights the potential of pyrimidine-based compounds in developing new antimicrobial agents (Hossan et al., 2012).
Supramolecular Chemistry
The compound’s structural framework is conducive to forming strong dimeric associations via hydrogen bonding, as evidenced in the study of ureidopyrimidones. Such properties are of interest in the design of novel supramolecular architectures, which can have applications ranging from molecular recognition to the development of advanced materials (Beijer et al., 1998).
Environmental Considerations in Drug Design
An environmentally friendly synthesis of compounds with potential analgesic and antipyretic properties has been reported, demonstrating the importance of green chemistry principles in drug design and discovery. Such approaches align with the broader goals of sustainability and minimal environmental impact in pharmaceutical research (Reddy et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-12(20)6-4-7-13(11)23-8-5-9-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h4,6-7H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABKTYJWCJUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

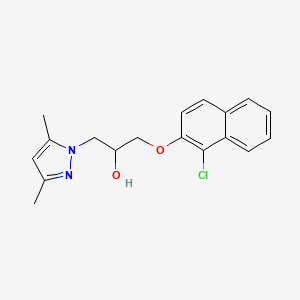
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)
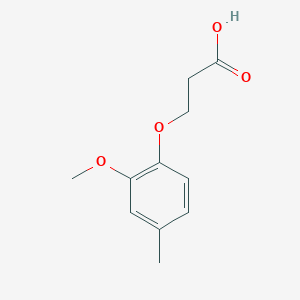
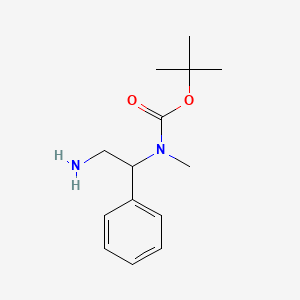
![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)
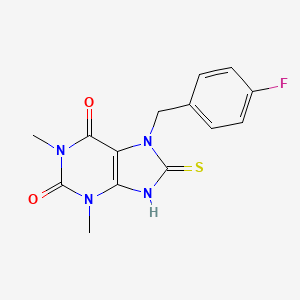

![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)

